molecular formula C13H10FNO3 B6415369 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% CAS No. 1261986-41-7

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415369
CAS RN: 1261986-41-7
M. Wt: 247.22 g/mol
InChI Key: RIXYZVXQKWSFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine (2-FMC-5-HP) is a novel compound that has been studied for its potential applications in the field of scientific research. This compound has a wide range of potential applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may act as an inhibitor of enzymes involved in the replication of DNA. In addition, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% have not been extensively studied. However, it has been suggested that 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% may have the potential to inhibit the replication of DNA and the synthesis of proteins, lipids, and carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its high purity (95%) and its ability to be synthesized through a two-step reaction. The limitations of using 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its potential toxicity and the lack of extensive research regarding its biochemical and physiological effects.

Future Directions

The potential future directions for 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% include further research into its biochemical and physiological effects, its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent, and its potential use as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, further research into the mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is needed in order to fully understand its potential applications.

Synthesis Methods

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 5-hydroxy-2-pyridylacetic acid in aqueous acetic acid. This reaction yields 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine. The second step involves the reaction of 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine with p-toluenesulfonyl chloride in aqueous acetic acid. This reaction yields 2-(2-fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95%.

Scientific Research Applications

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has a wide range of potential applications in the field of scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. In addition, 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.

properties

IUPAC Name

methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-4-10(11(14)6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYZVXQKWSFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692710
Record name Methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate

CAS RN

1261986-41-7
Record name Methyl 3-fluoro-4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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